尿嘧啶-5-羧酸一水合物

描述

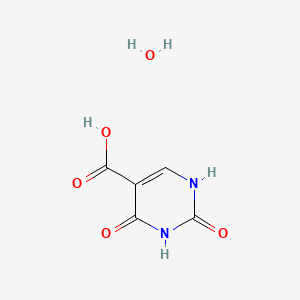

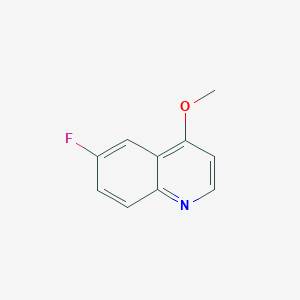

Uracil-5-carboxylic acid, also known as 2,4-Dihydroxypyrimidine-5-carboxylic acid or Isoorotic acid, is a type of chemical entity and a subclass of pyrimidine . It is found in the candyleaf plant . The chemical formula is C₅H₄N₂O₄ .

Synthesis Analysis

Uracil-5-carboxylic acid has been obtained from 5-formyluracil by the action of the enzyme, thymine 7-hydroxylase . It has been used to synthesize N1-alkylated uracil derivatives . In a study, deprotonated uracil-5-carboxylic acid and its anionic fragments were explored to elucidate novel reagents of uracil formation .Molecular Structure Analysis

The molecular structure of Uracil-5-carboxylic acid monohydrate is represented by the formula C₅H₆N₂O₅ . The average mass is 174.111 Da and the monoisotopic mass is 174.027664 Da .Chemical Reactions Analysis

The ion chemistry of uracil may provide clues to its prebiotic synthesis and role in the origin of life . The fragmentation of biomolecules provides valuable insights into their formation . In a study, the reactivity of uracil’s anionic derivatives was characterized .Physical And Chemical Properties Analysis

Uracil-5-carboxylic acid has a mass of 156.017±0 dalton . The melting point is 283 °C (dec.) (lit.) . The molecular formula is C₅H₄N₂O₄ .科学研究应用

酵母遗传学

尿嘧啶-5-羧酸一水合物在酵母遗传学中用于:

酶研究

它参与与以下酶相关的研究:

生物化学研究

该化合物用于探索:

作用机制

Target of Action

The primary target of Uracil-5-carboxylic acid monohydrate is the enzyme uracil-5-carboxylate decarboxylase . This enzyme belongs to the family of lyases, specifically the carboxy-lyases, which cleave carbon-carbon bonds .

Mode of Action

The Uracil-5-carboxylic acid monohydrate interacts with its target, the enzyme uracil-5-carboxylate decarboxylase, by serving as a substrate for the enzyme . The enzyme catalyzes the chemical reaction that converts uracil-5-carboxylate into uracil and carbon dioxide .

Biochemical Pathways

The action of Uracil-5-carboxylic acid monohydrate primarily affects the biochemical pathway involving the conversion of uracil-5-carboxylate to uracil . This process is part of the larger nucleotide metabolism pathway, specifically the pyrimidine metabolism pathway. The downstream effects of this action include the production of uracil, which is a key component of RNA.

Result of Action

The molecular effect of the action of Uracil-5-carboxylic acid monohydrate is the production of uracil from uracil-5-carboxylate

Action Environment

The action of Uracil-5-carboxylic acid monohydrate can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which may in turn influence its interaction with the target enzyme . Furthermore, the presence of other molecules in the environment, such as potential interstellar species (SO2, OCS, CS2, NO, N2O, CO, NH3, O2, and C2H4), can also affect the reactivity of uracil’s anionic derivatives .

安全和危害

According to the safety data sheet, Uracil-5-carboxylic acid monohydrate should be handled with care to avoid contact with skin and eyes . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes, and get medical attention .

生化分析

Biochemical Properties

Uracil-5-carboxylic acid monohydrate plays a significant role in biochemical reactions, particularly in the context of nucleic acid metabolism. It interacts with enzymes such as uracil-5-carboxylate decarboxylase, which catalyzes the decarboxylation of uracil-5-carboxylic acid to uracil and carbon dioxide . This interaction is crucial for maintaining the balance of pyrimidine nucleotides in cells. Additionally, uracil-5-carboxylic acid monohydrate can act as a substrate for various other enzymes involved in nucleotide metabolism, influencing the overall nucleotide pool and cellular functions.

Cellular Effects

Uracil-5-carboxylic acid monohydrate affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can be incorporated into RNA, potentially affecting RNA stability and function. The presence of uracil-5-carboxylic acid monohydrate in RNA can influence the efficiency of translation and the stability of RNA molecules, thereby impacting protein synthesis and cellular metabolism . Additionally, its incorporation into DNA can lead to mutations if not properly repaired, affecting gene expression and cellular functions .

Molecular Mechanism

At the molecular level, uracil-5-carboxylic acid monohydrate exerts its effects through various binding interactions with biomolecules. It can bind to enzymes involved in nucleotide metabolism, influencing their activity and the overall nucleotide pool in cells. For example, its interaction with uracil-5-carboxylate decarboxylase affects the conversion of uracil-5-carboxylic acid to uracil, thereby regulating the levels of these nucleotides in cells . Additionally, uracil-5-carboxylic acid monohydrate can be incorporated into nucleic acids, affecting their stability and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of uracil-5-carboxylic acid monohydrate can change over time due to its stability and degradation. Studies have shown that uracil-5-carboxylic acid monohydrate is relatively stable under physiological conditions, but it can degrade over time, affecting its availability and activity in biochemical assays . Long-term exposure to uracil-5-carboxylic acid monohydrate can lead to changes in cellular functions, including alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of uracil-5-carboxylic acid monohydrate vary with different dosages in animal models. At low doses, it can be incorporated into nucleic acids without causing significant toxicity. At high doses, uracil-5-carboxylic acid monohydrate can lead to toxic effects, including disruptions in nucleotide metabolism and cellular functions . Studies have shown that high doses of uracil-5-carboxylic acid monohydrate can cause adverse effects such as DNA damage and mutations, highlighting the importance of dosage control in experimental settings .

Metabolic Pathways

Uracil-5-carboxylic acid monohydrate is involved in various metabolic pathways, particularly those related to nucleotide metabolism. It can be converted to uracil through the action of uracil-5-carboxylate decarboxylase, influencing the levels of pyrimidine nucleotides in cells . Additionally, uracil-5-carboxylic acid monohydrate can be incorporated into RNA and DNA, affecting their stability and function . These interactions highlight the importance of uracil-5-carboxylic acid monohydrate in maintaining nucleotide balance and cellular functions.

Transport and Distribution

Within cells, uracil-5-carboxylic acid monohydrate is transported and distributed through various mechanisms. It can be taken up by cells through nucleotide transporters and incorporated into nucleic acids . Additionally, uracil-5-carboxylic acid monohydrate can interact with binding proteins that facilitate its transport and distribution within cells . These interactions ensure that uracil-5-carboxylic acid monohydrate is available for its biochemical functions and can influence cellular processes.

Subcellular Localization

Uracil-5-carboxylic acid monohydrate is localized in various subcellular compartments, including the nucleus and cytoplasm. In the nucleus, it can be incorporated into DNA and RNA, affecting their stability and function . In the cytoplasm, uracil-5-carboxylic acid monohydrate can be involved in nucleotide metabolism and other biochemical processes . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

2,4-dioxo-1H-pyrimidine-5-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4.H2O/c8-3-2(4(9)10)1-6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMYNECKRWOZGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610873 | |

| Record name | 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69727-34-0 | |

| Record name | 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

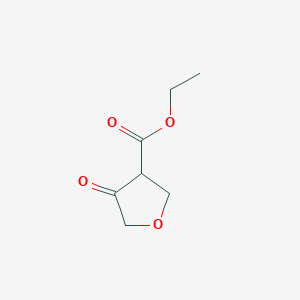

![3-ethyl-3-[[(2-ethylhexyl)oxy]methyl]Oxetane](/img/structure/B1591938.png)